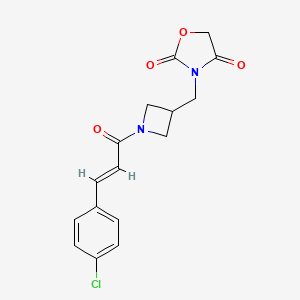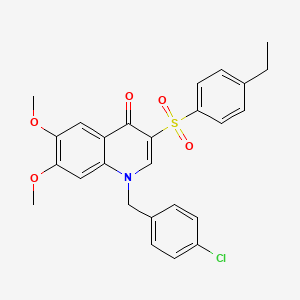
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinolinone family. It has been extensively studied for its potential use in scientific research applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one' involves the reaction of 4-chlorobenzylamine with 4-ethylbenzenesulfonyl chloride to form the intermediate 1-(4-chlorobenzyl)-3-(4-ethylbenzenesulfonyl)quinoline-4(1H)-one. This intermediate is then reacted with 2,6-dimethoxy-3,5-dicarbonyl-1,4-dihydropyridine to yield the final product.
Starting Materials
4-chlorobenzylamine, 4-ethylbenzenesulfonyl chloride, 2,6-dimethoxy-3,5-dicarbonyl-1,4-dihydropyridine
Reaction
Step 1: 4-chlorobenzylamine is reacted with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 1-(4-chlorobenzyl)-3-(4-ethylbenzenesulfonyl)quinoline-4(1H)-one., Step 2: The intermediate from step 1 is then reacted with 2,6-dimethoxy-3,5-dicarbonyl-1,4-dihydropyridine in the presence of a base such as potassium carbonate to yield the final product, 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one.
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and microbial infections. It may also act as an antioxidant and protect against oxidative stress.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of various cancer cell lines and reduce microbial growth. Additionally, it may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one in lab experiments is its broad range of potential applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile compound for various studies. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits. Additionally, studies could focus on the development of analogs with improved efficacy and reduced toxicity. Finally, studies could investigate the potential use of 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one in combination with other compounds for enhanced therapeutic effects.
Conclusion:
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one is a versatile compound with potential applications in various scientific research fields. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising compound for future studies. However, further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO5S/c1-4-17-7-11-20(12-8-17)34(30,31)25-16-28(15-18-5-9-19(27)10-6-18)22-14-24(33-3)23(32-2)13-21(22)26(25)29/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVGEWKCRGAZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate](/img/structure/B2899252.png)
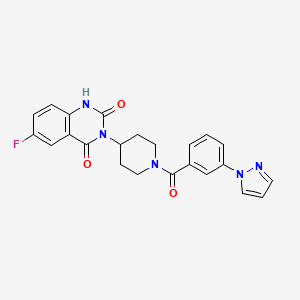
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide](/img/structure/B2899254.png)
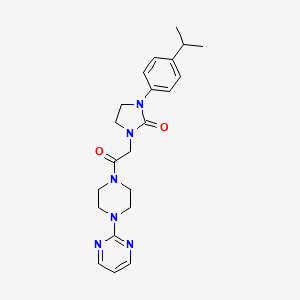
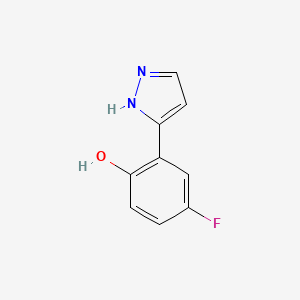
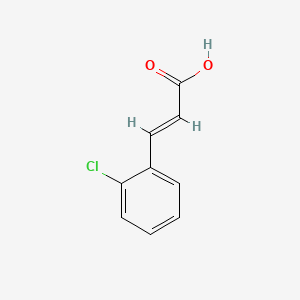
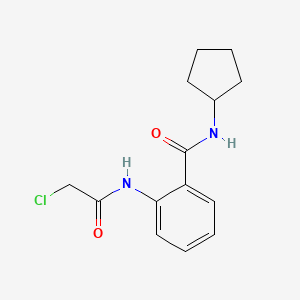
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2899264.png)
![ethyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2899265.png)
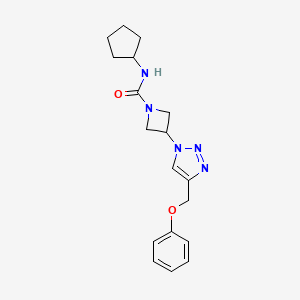
![4-[6-Ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2899269.png)
![2,6-difluoro-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2899272.png)
![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899273.png)
